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CCR5 gene location and sequence

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An In-depth Technical Guide to the Human CCR5 Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5), also known as CD195, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the human immune system.[1][2] It functions as a receptor for several inflammatory chemokines, regulating the trafficking and effector functions of immune cells such as T-lymphocytes and macrophages.[2] Beyond its physiological role, CCR5 has garnered significant attention in the scientific and medical communities as the primary coreceptor for macrophage-tropic (R5) strains of HIV-1, the virus that causes AIDS.[3] [4] A naturally occurring genetic deletion in the CCR5 gene confers strong resistance to HIV-1 infection, making the receptor a major focus for gene therapy, drug development, and clinical research.[1][5] This guide provides a comprehensive technical overview of the CCR5 gene's location, sequence, key experimental protocols, and associated signaling pathways.

CCR5 Gene Location and Structure

The human CCR5 gene is located on the short (p) arm of chromosome 3.[1][6] It resides within a cluster of other chemokine receptor genes.[3] The gene consists of 3 exons that encode the protein.[3]

Table 1: Genomic Location of Human CCR5



Feature	Detail	Source
Chromosome	3	[1][7]
Arm	p (short arm)	[1][6]
Band	3p21.31	[1][3]
Genomic Position (GRCh38.p14)	Start: 46,370,142 bp	[3]
	End: 46,376,206 bp	[3]

| Assembly | GRCh38.p14 / NC_000003.12 |[3] |

CCR5 Gene and Protein Sequence Information

CCR5 encodes a 352-amino acid protein that is a member of the beta chemokine receptor family.[3][8] Structurally, it is a classic seven-transmembrane protein.[1][9] The gene has several known polymorphisms, with the most studied being CCR5-Δ32 (CCR5-delta 32). This variant involves a 32-base-pair deletion in the coding region, which results in a frameshift and a premature stop codon.[7][10] The resulting truncated protein is nonfunctional and fails to reach the cell surface, rendering individuals homozygous for this allele highly resistant to infection by R5 strains of HIV-1.[1][5]

Table 2: CCR5 Gene and Protein Identifiers

Identifier	Accession Number / ID	Source
NCBI Gene ID	1234	[9][11]
Official Full Name	C-C motif chemokine receptor 5	[3]
Aliases	CD195, CKR5, CC-CKR-5, CMKBR5	[1][3]
RefSeq mRNA (Transcript Variant A)	NM_000579.3	[9]
RefSeq Protein	NP_000570.1	[9]



| UniProtKB Accession | P51681 |[8] |

Key Experimental Methodologies

The study of CCR5 employs a range of molecular biology techniques. Below are protocols for fundamental experiments related to CCR5 analysis.

Experimental Protocol 1: PCR-Based Genotyping of the CCR5-Δ32 Allele

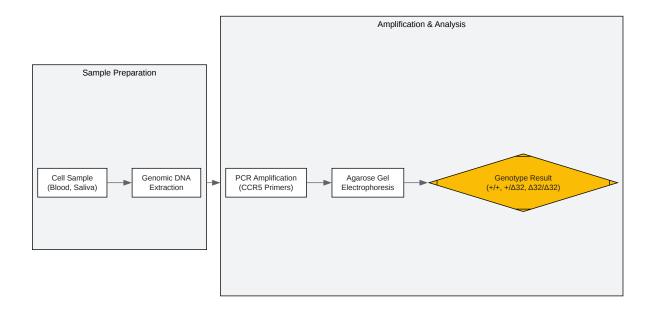
This method is widely used to screen for the presence of the CCR5- Δ 32 mutation in genomic DNA.

Methodology:

- Sample Collection & DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes, saliva, or buccal swabs using standard commercial kits. A simplified approach that bypasses formal DNA isolation by using cell lysate directly in the PCR reaction has also been proven effective.[12]
- Primer Design: Two primers are designed to flank the 32-bp deletion region within the CCR5 gene.
- PCR Amplification: A polymerase chain reaction (PCR) is performed using the extracted DNA and the designed primers. The cycling conditions typically involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[12]
- Analysis of PCR Products: The amplified DNA fragments are resolved using agarose gel electrophoresis.[6][12]
 - A wild-type allele (+/+) will produce a single, larger DNA band (e.g., 189 bp).
 - A homozygous mutant allele ($\Delta 32/\Delta 32$) will produce a single, smaller band (e.g., 157 bp) due to the deletion.[12]
 - A heterozygous allele ($\pm \Delta 32$) will produce both the larger and smaller bands.[6]



 Confirmation: Results can be confirmed by Sanger sequencing of the PCR products or by using capillary electrophoresis.[6][13]



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Fig 1. Workflow for CCR5-Δ32 Genotyping by PCR.

Experimental Protocol 2: Generation of CCR5 Knockout Cells via CRISPR/Cas9

The CRISPR/Cas9 system allows for precise targeted disruption of the CCR5 gene in cell lines, creating valuable models for functional studies.[6][13]

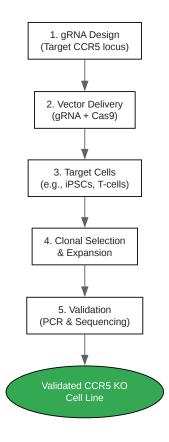
Methodology:

- gRNA Design: A single guide RNA (gRNA) is designed to target a specific sequence within the CCR5 coding region, often near the site of the natural Δ32 deletion. Online software tools are used for this purpose.[6]
- Vector Construction & Delivery: The gRNA sequence and a Cas9 nuclease sequence are cloned into an expression vector. This vector is then delivered into the target cells (e.g.,



human induced pluripotent stem cells or T-cell lines) via transfection or electroporation.

- Clonal Selection: Following delivery, cells are plated at a low density to allow for the growth of individual colonies (clones).
- Screening and Validation: Genomic DNA is extracted from each clone. PCR is used to amplify the targeted region of the CCR5 gene.
- Analysis: The PCR products are analyzed by gel electrophoresis to identify clones with deletions (indicated by smaller band sizes). The exact nature of the mutation (e.g., confirmation of a 32-bp deletion) is verified by Sanger sequencing of the PCR product.[13]



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Fig 2. Experimental Workflow for CRISPR/Cas9-mediated CCR5 Knockout.

CCR5 Signaling Pathways

Foundational & Exploratory





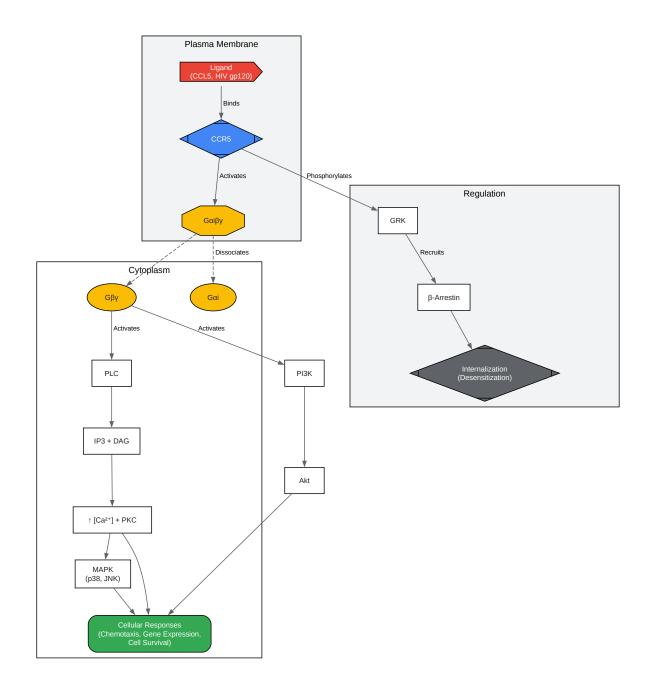
As a GPCR, CCR5 transduces extracellular signals into intracellular responses. Ligand binding —either by its natural chemokine ligands (e.g., CCL3, CCL4, CCL5) or the HIV-1 envelope protein gp120—triggers a conformational change in the receptor.[2][14] This activates associated intracellular heterotrimeric G proteins, primarily of the Gai subtype, which are sensitive to pertussis toxin.[2]

Activation leads to the dissociation of the $G\alpha$ i subunit from the $G\beta$ y dimer. Both components then initiate downstream signaling cascades:

- Gβγ Subunit Pathway: The Gβγ dimer activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of Ca²⁺ from intracellular stores.[4][14]
- Gαi Subunit Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to decreased levels
 of cyclic AMP (cAMP).
- Downstream Kinases: These initial events trigger multiple downstream kinase cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and various Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK).[4][14][15]

Collectively, these pathways orchestrate cellular responses such as chemotaxis, cell survival, proliferation, and the expression of inflammatory genes.[14][15] Receptor signaling is tightly regulated. Following activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular tail, which promotes the binding of β -arrestin.[2] This uncouples the receptor from the G protein (desensitization) and targets it for internalization into the cell, a key mechanism for terminating the signal.[2][5]





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Fig 3. Overview of CCR5 Receptor Signaling Pathways.

Conclusion



The CCR5 gene remains a subject of intense scientific interest due to its dual role in immune function and HIV-1 pathogenesis. Its well-defined genomic location, protein structure, and the profound clinical impact of the CCR5-Δ32 polymorphism have established it as a premier target for novel therapeutic strategies, including small molecule antagonists and curative gene-editing approaches. A thorough understanding of its molecular biology, signaling, and the experimental methods used for its study is essential for professionals engaged in immunology, virology, and drug development.

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